2,3-Difluorobenzoic acid

Overview

Description

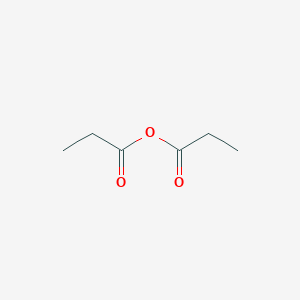

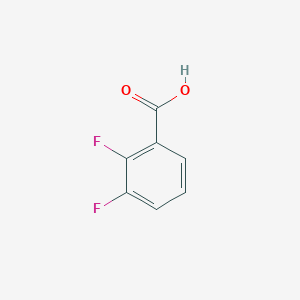

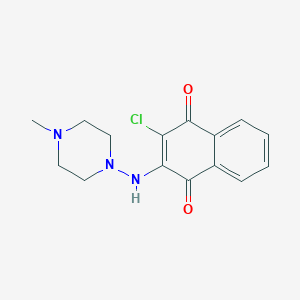

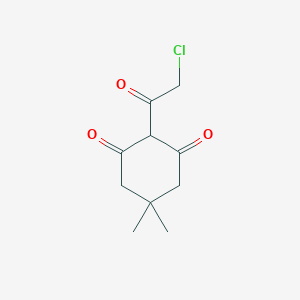

2,3-Difluorobenzoic acid is a fluorinated benzoic acid derivative where two fluorine atoms are substituted at the 2nd and 3rd positions of the benzene ring. This compound is of interest due to its potential applications in the pharmaceutical industry and material science, where fluorinated aromatic compounds often exhibit unique physical and chemical properties that can be beneficial for drug development and the synthesis of advanced materials.

Synthesis Analysis

The synthesis of fluorinated benzoic acids, such as this compound, can be achieved through various methods. Although the provided papers do not directly discuss the synthesis of this compound, they do provide insights into similar compounds. For instance, the synthesis of 2,4,5-trifluorobenzoic acid is reported using a continuous microflow process involving the generation of an aryl-Grignard reagent followed by carboxylation with gaseous CO2 . This method could potentially be adapted for the synthesis of this compound by starting with the appropriate difluorinated bromobenzene and performing a Grignard exchange reaction.

Molecular Structure Analysis

The molecular structure of fluorinated benzoic acids is characterized by the presence of fluorine atoms on the aromatic ring, which can influence the electronic distribution and reactivity of the molecule. For example, in the case of 3-chloro-2,4,5-trifluorobenzoic acid, the carboxyl group is twisted relative to the benzene ring, which is a common feature in substituted benzoic acids . This twist can affect the hydrogen bonding and overall crystal packing in the solid state.

Chemical Reactions Analysis

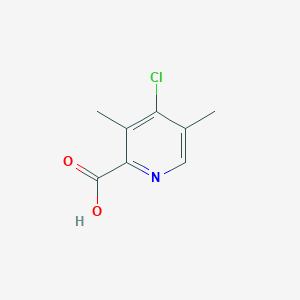

Fluorinated benzoic acids can participate in various chemical reactions, often serving as intermediates for further functionalization. The papers describe reactions such as the formation of organotin(IV) derivatives with tetrafluorobenzoic acid , which suggests that this compound could also form similar complexes with organometallic compounds. Additionally, the synthesis of 4-chloro-2,5-difluorobenzoic acid involves a Sandmeyer reaction, bromination, and a Grignard reaction , indicating that halogenation and metal-catalyzed reactions are viable for difluorobenzoic acids.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the electron-withdrawing effect of the fluorine atoms, which can increase the acidity of the carboxylic acid group and affect the compound's solubility and melting point. While the papers do not provide specific data on this compound, they do discuss related compounds. For instance, the crystal structure analysis of 3-chloro-2,4,5-trifluorobenzoic acid reveals typical carboxylic acid dimers linked by hydrogen bonds , which is a common feature that can be expected for this compound as well.

Scientific Research Applications

Spectroscopic Characterization

A study by Karabacak, Cinar, and Cinar (2011) focused on the molecular conformation, vibrational, and electronic transition analysis of 2,3-difluorobenzoic acid using both experimental techniques and quantum chemical calculations. They employed density functional theory (DFT) and second-order Møller-Plesset perturbation theory (MP2) for their analysis, providing insights into the electronic properties and structural properties of the molecule (Karabacak, M., Cinar, Z., & Cinar, M., 2011).

Magnetic Properties in Azido-Copper Coordination Polymers

Liu et al. (2017) investigated the structural and magnetic properties of azido-copper coordination polymers employing 2,6-difluorobenzoic acid as a modulator. Their research revealed that slight structural modifications lead to significant changes in magnetic properties, highlighting the potential use of difluorobenzoic acids in fine-tuning magnetic materials (Liu, X., Li, F., Ma, X., & others, 2017).

Synthesis in Material Science

Deng et al. (2015) reported a microflow process for synthesizing 2,4,5-trifluorobenzoic acid, a valuable intermediate in pharmaceutical industry and material science. This study demonstrates the efficiency of microreactors in synthesizing complex organic compounds, potentially including derivatives of this compound (Deng, Q., Shen, R., Zhao, Z., & Yan, M.-X., 2015).

Luminescence Properties in Lanthanide Complexes

Du, Ren, and Zhang (2020) explored the construction of lanthanide ternary complexes using 2,4-difluorobenzoic acid. Their work highlights the potential of difluorobenzoic acids in developing materials with specific luminescence properties, which could be relevant for this compound as well (Du, D.-D., Ren, N., & Zhang, J., 2020).

Temperature Sensing Applications

Chen et al. (2021) synthesized new lanthanide complexes using 2,4-difluorobenzoic acid for temperature sensing, demonstrating the utility of difluorobenzoic acids in developing temperature sensors. This suggests potential applications for this compound in similar contexts (Chen, Y., Qiu, J., Chen, Z., & others, 2021).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 2,3-Difluorobenzoic acid are currently unknown. This compound is a relatively simple organic molecule, and its interactions with biological systems are likely to be complex and multifaceted .

Mode of Action

This compound forms dimers that are stabilized by hydrogen bonds

Biochemical Pathways

Given its chemical structure, it may interact with enzymes or receptors that recognize benzoic acid derivatives .

Pharmacokinetics

As a small, relatively nonpolar molecule, it is likely to be well-absorbed in the gastrointestinal tract and distributed throughout the body .

Result of Action

It has been used as a tracer for determining the extent of recovery of materials injected into oil wells , suggesting that it may have applications in tracking the distribution of other compounds.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the presence of other molecules that can form hydrogen bonds may affect its ability to form dimers . Additionally, factors such as pH and temperature could potentially influence its stability and reactivity .

properties

IUPAC Name |

2,3-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZVIWSFUPLSOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871084 | |

| Record name | 2,3-Difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4519-39-5 | |

| Record name | 2,3-Difluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4519-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,3-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Difluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B123074.png)

![(2S)-2-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid](/img/structure/B123090.png)